N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide
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Overview
Description
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound featuring an indole core, a piperazine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonylation reactions, often using methylsulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the indole derivative with the piperazine derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated reagents can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s solubility and bioavailability. The methylsulfonyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Shares the piperazine and acetamide moieties but lacks the indole core.
N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Contains a piperazine ring and acetamide group but features a thiazole ring instead of an indole core.
Uniqueness
N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide is unique due to its combination of an indole core, piperazine ring, and methylsulfonyl group, which collectively contribute to its distinct chemical properties and biological activities. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H22N4O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C17H22N4O4S/c1-13(22)18-15-4-3-5-16-14(15)6-7-20(16)12-17(23)19-8-10-21(11-9-19)26(2,24)25/h3-7H,8-12H2,1-2H3,(H,18,22) |
InChI Key |
KFHXDORBIOCOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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